molecular formula C22H21N7O2 B2707809 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202337-36-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2707809
CAS No.: 2202337-36-6
M. Wt: 415.457
InChI Key: BAZVYNIMFPYZGT-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is related to the class of pyridazinoquinoxalines and pyrazoloquinoxalines, synthesized through 1,3-dipolar cycloaddition reactions. These compounds exhibit interesting structural features and are valuable in the study of heterocyclic chemistry (Kim et al., 1990).
  • Novel compounds with similar core structures, like pyrazinoindolizines and indolizinoquinoxalines, have been synthesized and characterized, demonstrating the versatility and potential applications of these chemical frameworks (Bloch et al., 2011).
  • The structural and tautomeric studies of related dihydropyrazolopyrimidinones in solution contribute to the understanding of their chemical behavior, which is crucial for their application in various scientific fields (Kurasawa et al., 1989).

Biological Activity and Applications

  • Certain derivatives of this compound class have shown potent cytotoxic activity, suggesting their potential use in the development of new anticancer drugs (Deady et al., 2003).
  • Pyrazoline and pyrazole derivatives, including similar structures, exhibit significant antibacterial and antifungal activities, making them candidates for pharmaceutical research and development (Hassan, 2013).
  • The imidazopyrazine derivatives, closely related to the compound , have been investigated for their role as insulin-like growth factor-I receptor inhibitors, highlighting their potential in therapeutic applications (Mulvihill et al., 2008).

Material Science and Other Applications

  • These compounds are also relevant in material science, particularly in the synthesis of complex molecular structures and in catalytic processes, illustrating their broad applicability beyond biological systems (Soriano et al., 2009).

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-14-9-15(2)29(25-14)20-7-8-21(30)28(26-20)13-16-11-27(12-16)22(31)19-10-23-17-5-3-4-6-18(17)24-19/h3-10,16H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVYNIMFPYZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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